Itraconazole-d9 Itraconazole-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207156
InChI:
SMILES:
Molecular Formula: C₃₅H₂₉D₉Cl₂N₈O₄
Molecular Weight: 714.69

Itraconazole-d9

CAS No.:

Cat. No.: VC0207156

Molecular Formula: C₃₅H₂₉D₉Cl₂N₈O₄

Molecular Weight: 714.69

* For research use only. Not for human or veterinary use.

Itraconazole-d9 -

Specification

Molecular Formula C₃₅H₂₉D₉Cl₂N₈O₄
Molecular Weight 714.69

Introduction

Synthesis and Isotopic Labeling

The synthesis of itraconazole-d9 involves sophisticated organic chemistry procedures aimed at incorporating deuterium atoms at specific positions in the itraconazole molecule. While the exact synthetic routes can vary based on the desired purity and yield, they typically require advanced organic synthesis techniques.

The strategic placement of deuterium atoms in the molecule is crucial for its function as an internal standard. These positions are selected to ensure that the compound retains the pharmacological properties of itraconazole while providing a distinct mass spectrometric signature for analytical purposes. The deuteration process must be carefully controlled to ensure consistent incorporation of deuterium at the designated positions, resulting in a uniform product with reliable isotopic composition .

Analytical Applications in Pharmacokinetic Studies

Role as Internal Standard in LC-MS/MS Analysis

Itraconazole-d9 serves as an excellent internal standard in LC-MS/MS methods for quantifying itraconazole and its metabolites in biological samples. The presence of nine deuterium atoms provides a sufficient mass shift that allows the internal standard to be distinguished from the analyte while maintaining nearly identical chromatographic behavior .

In a validated LC-MS/MS method described by Patni et al., itraconazole-d9 was used alongside hydroxy itraconazole-d8 as internal standards for the simultaneous quantification of itraconazole and hydroxy itraconazole in human plasma. The precursor to product ion transitions monitored were m/z 705.4→392.5 for itraconazole, m/z 721.3→408.4 for itraconazole-d9, m/z 716.5→402.6 for hydroxy itraconazole, and m/z 729.4→416.5 for hydroxy itraconazole-d8 .

Quantification Methods and Validation

Several validated LC-MS/MS methods have been developed using itraconazole-d9 as an internal standard. These methods typically employ solid-phase extraction for sample preparation, followed by chromatographic separation and tandem mass spectrometry detection.

A representative method validation from the literature showed:

Validation ParameterResult for Itraconazole with Itraconazole-d9 as IS
Linearity Range0.301 to 151.655 ng/mL
Recovery52.07% (with 2.0% CV) for itraconazole
Internal Standard Recovery49.68% for itraconazole-d9
Intra-day Precision≤15% RSD
Inter-day Precision≤15% RSD
SelectivityNo significant interference at retention times

These validation parameters demonstrate the reliability and robustness of analytical methods employing itraconazole-d9 as an internal standard .

Clinical Sample Analysis

The validated LC-MS/MS method using itraconazole-d9 as an internal standard has been successfully applied to pharmacokinetic studies in clinical settings. In one study, the method was used to establish pharmacokinetic parameters of two formulations of itraconazole 100 mg capsule in 14 healthy male Indian volunteers in an open-label, randomized, two-treatment, two-period, single-dose study conducted under fasting conditions .

The pharmacokinetic results showed the following parameters for itraconazole:

Pharmacokinetic ParameterFormulation A (Mean ± SD)Formulation B (Mean ± SD)
Tmax (hr)3.107 ± 1.00343.464 ± 0.9086
Cmax (µg/mL)99.99 ± 65.6787.55 ± 70.60
AUC0-t (µg.hr/mL)1128.32 ± 767.331107.94 ± 913.70
AUC0-inf (µg.hr/mL)1244.0006 ± 942.991240.2052 ± 1088.17
Half-life (hr)23.23 ± 6.5720.73 ± 3.63

These findings demonstrate the utility of itraconazole-d9 in generating accurate and reliable pharmacokinetic data for different formulations of itraconazole .

Comparative Analysis with Other Deuterated Itraconazole Derivatives

Several deuterated versions of itraconazole and its metabolites have been developed for analytical purposes. These include:

CompoundMolecular FormulaMolecular WeightApplications
Itraconazole-d9C35H29D9Cl2N8O4714.69Internal standard for itraconazole quantification
Itraconazole-d5 (major)C35H33D5Cl2N8O4710.66Alternative internal standard
Itraconazole-d3C35H35D3Cl2N8O4708.65Alternative internal standard
Hydroxy Itraconazole-d8C35H30D8Cl2N8O5729.68Internal standard for OH-ITZ quantification
Hydroxy Itraconazole-d5C35H33D5Cl2N8O5726.66Alternative internal standard for OH-ITZ
N-Desalkyl Itraconazole-d8C31H22D8Cl2N8O4657.58Internal standard for N-desalkyl metabolite

Each of these compounds offers specific advantages for different analytical applications, but itraconazole-d9 remains one of the most widely used internal standards for itraconazole quantification due to its optimal mass shift and chromatographic properties .

Biological Activity and Mechanism of Action

The biological activity of itraconazole-d9 mirrors that of itraconazole, exhibiting potent antifungal properties against a variety of fungal pathogens, including Candida species and Aspergillus species. It operates through multiple mechanisms, including interference with ergosterol synthesis and disruption of membrane integrity.

Like itraconazole, itraconazole-d9 is a potent inhibitor of lanosterol 14α-demethylase (cytochrome P450 enzyme), which is responsible for the oxidative conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts cell membrane formation in fungi, leading to antifungal effects .

It's important to note that while itraconazole-d9 retains the biological activity of itraconazole, it is primarily used as an analytical tool rather than as a therapeutic agent. Its deuterated structure allows it to be distinguished from non-deuterated itraconazole in analytical systems without significantly altering its biological behavior.

SpecificationDetails
Product FormatNeat
Purity>95% (HPLC)
AppearanceWhite powder
Storage Conditions-20°C, protected from light
Product CategoriesAntimycotics, Stable isotopes, Pharmaceutical Toxicology Reference Materials
Cost RangeApproximately $250-300 per mg (as of 2025)

The compound is primarily marketed for research purposes, particularly for use as an internal standard in analytical methods for quantifying itraconazole and its metabolites in biological samples .

Research Applications and Case Studies

Pharmacokinetic Studies

Itraconazole-d9 has been instrumental in pharmacokinetic studies of itraconazole, allowing researchers to accurately measure drug concentrations in biological samples. In a study comparing super-bioavailable itraconazole-130 mg (SB-130) and conventional itraconazole-200 mg (CITZ-200) once daily with conventional itraconazole-100 mg (CITZ-100) twice daily in the treatment of tinea, researchers used analytical methods incorporating deuterated internal standards to assess drug concentrations and bioavailability .

The study found complete cure rates of 69% for SB-130, 61% for CITZ-200, and 46% for CITZ-100, with a statistically significant difference between SB-130 and CITZ-100 (p<0.05) . The precise quantification of itraconazole concentrations, facilitated by itraconazole-d9 as an internal standard, was crucial for establishing these comparative efficacy profiles.

Metabolite Profiling

Itraconazole-d9 has been used alongside other deuterated standards to develop methods for the simultaneous determination of itraconazole and its CYP3A4-mediated metabolites in human plasma. A study by researchers utilizing LC-MS/MS with multiple deuterated internal standards successfully quantified itraconazole, hydroxy-itraconazole (OH-ITZ), keto-itraconazole (KT-ITZ), and N-desalkyl-itraconazole (ND-ITZ) in immunocompromised patients .

The plasma concentrations measured 12 hours after dosing ranged from:

  • Itraconazole: 32.5–1127.1 ng/mL

  • OH-ITZ: 19.0–1166.7 ng/mL

  • KT-ITZ: 1.1–5.4 ng/mL

  • ND-ITZ: 3.5–28.3 ng/mL

This comprehensive metabolite profiling, made possible by the use of itraconazole-d9 and other deuterated standards, provides valuable insights into the metabolism of itraconazole in clinical settings .

Multi-Drug Analytical Methods

Itraconazole-d9 has been incorporated into broader analytical methods for the simultaneous determination of multiple drugs. A recent LC-MS/MS method developed for the determination of 18 antibacterial drugs included deuterated internal standards like itraconazole-d9 to enhance accuracy and precision .

This method demonstrated good selectivity, with no significant interference from endogenous substances, and achieved precise quantification of multiple drugs in patient samples. The inclusion of itraconazole-d9 as an internal standard contributed to the robustness and reliability of the method .

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